molecular formula C16H30O2 B122965 Palmitoleic acid CAS No. 373-49-9

Palmitoleic acid

Cat. No.: B122965
CAS No.: 373-49-9
M. Wt: 254.41 g/mol
InChI Key: SECPZKHBENQXJG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Palmitoleic acid, a monounsaturated fatty acid, primarily targets adipose tissue and liver cells . It plays a crucial role in the synthesis and breakdown of triglycerides, which are a type of fat stored in adipose tissue and used as a source of energy . It also acts as a signaling molecule, influencing various metabolic processes in the body .

Mode of Action

This compound is synthesized from palmitic acid by the action of the enzyme stearoyl-CoA desaturase-1 . It is known to improve insulin sensitivity in liver and skeletal muscles, and has anti-inflammatory properties . Many of the effects of this compound are due to its activation of PPAR-alpha .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized in the body through the process of fatty acid biosynthesis . It is produced from a precursor fatty acid called palmitic acid, which is a saturated fatty acid with a 16-carbon chain . The conversion of palmitic acid to this compound is catalyzed by the enzyme delta-9 desaturase .

Pharmacokinetics

It is known that this compound is present in all tissues but is found in higher concentrations in the liver . It is also known that it can be provided in the diet or synthesized endogenously from other fatty acids, carbohydrates, and amino acids .

Result of Action

The action of this compound results in several beneficial effects. It has been shown to increase lipolysis, fatty acid oxidation, and ATP content in white adipocytes . It also improves insulin sensitivity, beta cell function, and glucose tolerance . High levels of this fatty acid can also indicate various metabolic imbalances or health concerns .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other fatty acids, the nutritional status of the individual, and the individual’s energy expenditure can all affect the action of this compound . Furthermore, the effects of this compound can be influenced by the presence of certain diseases, such as obesity and diabetes .

Biochemical Analysis

Biochemical Properties

Palmitoleic acid is synthesized in the body through the process of fatty acid biosynthesis . It is produced from a precursor fatty acid called palmitic acid, which is a saturated fatty acid with a 16-carbon chain . Experimental studies suggest that this compound may act as an adipocyte-derived lipid hormone (or ‘lipokine’) to regulate systemic metabolism .

Cellular Effects

Circulating this compound is an independent determinant of insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals . High this compound concentrations prevent the decrease in insulin sensitivity associated with excess palmitate .

Molecular Mechanism

This compound exerts its effects at the molecular level by interacting with various biomolecules. It has been shown to suppress hepatic steatosis and improve insulin sensitivity . This suggests that this compound may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed over time in laboratory settings. For instance, a positive independent relationship was observed between changes in this compound and insulin sensitivity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the references, it is known that this compound has beneficial effects on metabolic disorders .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced from palmitic acid through the process of fatty acid biosynthesis . The specific enzymes or cofactors it interacts with are not mentioned in the references.

Transport and Distribution

Given its role in systemic metabolism, it can be inferred that it is likely transported and distributed in a manner that allows it to interact with various cells and tissues .

Subcellular Localization

Given its role in systemic metabolism and its interaction with various biomolecules, it can be inferred that it is likely localized in areas of the cell where these interactions occur .

Properties

CAS No.

373-49-9

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

hexadec-9-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)

InChI Key

SECPZKHBENQXJG-UHFFFAOYSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

melting_point

-0.1 °C

Key on ui other cas no.

373-49-9
2091-29-4

physical_description

Liquid, Other Solid;  Liquid

Pictograms

Irritant

Synonyms

(9Z)-9-Hexadecenoic Acid;  (Z)-9-Hexadecenoic Acid;  (Z)-Hexadec-9-enoic Acid;  9-Hexadecenoic Acid;  9-cis-Hexadecenoic Acid;  9Z-Hexadecenoic Acid;  C16:1;  Oleopalmitic Acid;  Zoomeric Acid;  cis-9-Hexadecenoic Acid;  cis-Palmitoleic Acid;  cis-Δ9-Hexadeceno

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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